molecular formula C10H12N2O B13248846 2-Amino-4-propoxybenzonitrile

2-Amino-4-propoxybenzonitrile

Cat. No.: B13248846
M. Wt: 176.21 g/mol
InChI Key: LYJRXYYTOUGLFR-UHFFFAOYSA-N
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Description

2-Amino-4-propoxybenzonitrile is an organic compound with the molecular formula C10H12N2O It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position and a propoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-propoxybenzonitrile typically involves the nucleophilic substitution reaction of 4-bromobenzonitrile with propanol, followed by the introduction of an amino group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-propoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted benzonitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4-propoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-4-propoxybenzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a propoxy group.

    2-Amino-4-ethoxybenzonitrile: Contains an ethoxy group instead of a propoxy group.

    2-Amino-4-butoxybenzonitrile: Features a butoxy group in place of the propoxy group.

Uniqueness

2-Amino-4-propoxybenzonitrile is unique due to the specific combination of functional groups, which can impart distinct chemical and physical properties. The propoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both organic synthesis and material science.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-amino-4-propoxybenzonitrile

InChI

InChI=1S/C10H12N2O/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h3-4,6H,2,5,12H2,1H3

InChI Key

LYJRXYYTOUGLFR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)C#N)N

Origin of Product

United States

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